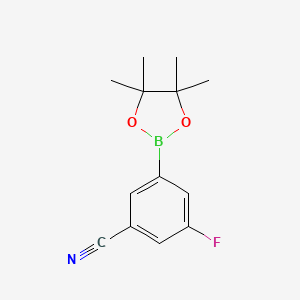

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDTYZLFIFQZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674248 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935685-88-4 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14BFN2O2

- Molecular Weight : 266.07 g/mol

- CAS Number : 1356066-65-3

- Physical State : Solid

- Purity : 95%

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming complexes with metal ions or other biomolecules. This property may facilitate various biochemical pathways that can lead to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Study Findings : A study demonstrated that derivatives of boron-containing compounds showed cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Preliminary investigations have suggested that this compound may possess antimicrobial properties. The dioxaborolane structure is known for its ability to disrupt microbial cell membranes.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

Case Studies

- Study on Anticancer Effects :

- Antimicrobial Activity Assessment :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit promising anticancer activity. The incorporation of the dioxaborolane group can enhance the bioavailability and efficacy of the compound against various cancer cell lines. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival.

1.2 Drug Development

The compound serves as a versatile building block in drug development. Its ability to form stable complexes with biomolecules allows it to be used in the design of targeted therapies. The fluorine atom enhances metabolic stability and lipophilicity, which are critical for drug-like properties.

Organic Synthesis

2.1 Coupling Reactions

this compound is employed in Suzuki-Miyaura coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing biaryl compounds that are important in pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety facilitates the transfer of the aryl group to various electrophiles.

2.2 Synthesis of Complex Molecules

The compound can also be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization leading to diverse chemical entities that can be explored for various applications.

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure contributes to improved performance characteristics in polymeric materials used for coatings and composites.

3.2 Sensor Technology

The compound has potential applications in sensor technology due to its ability to interact with specific analytes. Research is ongoing into its use as a sensing material for detecting environmental pollutants or biological markers.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines via apoptosis induction mechanisms. |

| Study 2 | Suzuki-Miyaura Coupling | Successfully utilized as a boron source leading to high yields of biaryl products under mild conditions. |

| Study 3 | Polymer Enhancement | Improved tensile strength and thermal stability when incorporated into polycarbonate matrices compared to control samples. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, aryl halides or triflates react with pinacol boronic esters under conditions involving Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, CsF or K₂CO₃ as a base, and solvents like THF or DMF at 80–100°C . Optimization includes controlling catalyst loading (0.5–2 mol%), using fluoride sources to activate boronates, and ensuring anhydrous conditions to suppress protodeboronation. Monitoring reaction progress via TLC or LC-MS helps reduce by-products like homocoupling or des-fluoro impurities .

Q. How can the structural and electronic properties of this compound be characterized to confirm its identity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for meta-F) and ¹¹B NMR (δ ~ 30 ppm for boronate) confirm substitution patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structural refinement, particularly to resolve steric effects from the tetramethyl dioxaborolane group .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₃H₁₅BFNO₂; MW 247.07 g/mol) .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile boronate building block for:

- Suzuki-Miyaura Couplings : To construct biaryl motifs in pharmaceuticals (e.g., kinase inhibitors) or materials (e.g., OLEDs) .

- Fluorine-18 Radiolabeling : The fluorine atom enables PET tracer development via isotopic exchange .

- Directed C–H Borylation : As a directing group for meta-selective functionalization in complex molecules .

Advanced Research Questions

Q. How does the electronic interplay between the fluorine and boronate groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine (σₚ = +0.66) enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the tetramethyl dioxaborolane group may reduce coupling efficiency with bulky substrates. Computational studies (DFT) using Gaussian or ORCA software can model charge distribution and transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound’s use in multi-step syntheses?

- Methodological Answer : Discrepancies often arise from:

- Substrate Accessibility : Impure or unstable boronate precursors (e.g., hydrolyzed boronic acids) reduce yields. Use freshly distilled THF and molecular sieves to stabilize intermediates .

- Catalyst Poisoning : Trace oxygen or moisture deactivates palladium. Employ Schlenk techniques or additive screening (e.g., TBAB) to enhance turnover .

- Cross-Validation : Reproduce conditions from high-impact studies (e.g., CsF vs. K₂CO₃ bases) and analyze via Arrhenius plots to identify optimal parameters .

Q. How can this compound be integrated into donor–acceptor systems for optoelectronic materials, and what analytical methods evaluate charge transfer?

- Methodological Answer : Design meta-terphenyl-linked D–π–A dyads via sequential Suzuki couplings. For example:

- Synthesis : Couple with triphenylamine (donor) and benzothiadiazole (acceptor) using Pd(OAc)₂/XPhos catalysts .

- Characterization :

- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., E₁/₂ = -1.2 V vs. Fc/Fc⁺).

- UV-Vis/PL Spectroscopy : Monitor intramolecular charge transfer (ICT) bands (λmax ~ 450 nm) and quantum yields.

- TD-DFT Calculations : Correlate experimental spectra with electron density maps .

Q. What are the challenges in scaling up syntheses involving this compound, and how can they be mitigated?

- Methodological Answer : Key issues include:

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water) or continuous flow systems .

- By-Product Formation : Optimize stoichiometry (1.1:1 aryl halide:boronate ratio) and use scavengers (e.g., QuadraSil MP for Pd removal) .

- Safety : The nitrile group poses toxicity risks (H319/H317). Implement closed-system processing and PPE protocols .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.